2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene derivative with a molecular formula C₁₈H₁₇N₃O₄ (molecular weight: 339.35 g/mol). Its structure features a fused pyran ring system, a 4-nitrophenyl substituent, and a cyano group at position 2. The compound exhibits non-planarity in the pyran ring, adopting a boat conformation, and is stabilized by N–H···O and N–H···N hydrogen bonds . It has been synthesized via one-pot multicomponent reactions using catalysts like CuFe₂O₄@starch, achieving yields up to 94% .
Properties
IUPAC Name |
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-18(2)7-13(22)16-14(8-18)25-17(20)12(9-19)15(16)10-3-5-11(6-4-10)21(23)24/h3-6,15H,7-8,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHNBPBWXDTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 144036-35-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17N3O4
- Molecular Weight : 339.35 g/mol
- Structure : The compound features a chromene backbone with a nitrophenyl substituent and an amino group, which may contribute to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Antitumor Activity
- Several studies have indicated that this compound has significant cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer cells.
- Mechanism : The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression through interaction with specific molecular targets such as DNA and various enzymes involved in tumor growth.
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Antioxidant Properties
- The compound has been tested for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress-related diseases.
-
Enzyme Inhibition
- Preliminary research suggests that it may act as an inhibitor for key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways and cancer progression.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines | |
| Antioxidant | Effective free radical scavenger | |
| Enzyme Inhibition | Inhibits COX and LOX enzymes |
Case Studies
-
Antitumor Efficacy
A study conducted by researchers highlighted the effectiveness of the compound in inhibiting the growth of MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. -
Oxidative Stress Reduction
Another investigation demonstrated that treatment with this compound significantly reduced oxidative stress markers in HepG2 liver cells, suggesting its potential as a protective agent against liver damage induced by toxins. -
Enzyme Activity Modulation
A recent publication explored the compound's role in modulating COX activity in vitro. The results indicated a dose-dependent inhibition of COX activity, which may have implications for its use in inflammatory conditions.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The 4-nitrophenyl group in the target compound imparts strong electron-withdrawing properties, influencing reactivity and intermolecular interactions. Comparisons with analogues include:
- 4-(Methylthio)phenyl substituent (): The methylthio group is electron-donating, enhancing nucleophilic reactivity. This derivative shows similar pyran ring boat conformation but distinct hydrogen-bonding patterns .
- 3-Bromophenyl substituent (): The bromine atom introduces steric bulk and polarizability, affecting crystal packing and melting points (m.p. 224–226°C vs. target compound’s 180–182°C ) .
- 1-Naphthyl substituent (): The bulky naphthyl group induces a flattened boat conformation in the pyran ring, contrasting with the target compound’s boat shape. Dihedral angles between aromatic and pyran planes differ significantly (90.9° vs. 76.2° in the target) .
Crystallographic and Conformational Differences
Spectroscopic and Thermal Properties
- ¹H NMR : The target compound’s spectrum includes signals for two methyl groups (δ 0.93, 1.02 ppm) and aromatic protons (δ 7.41–8.14 ppm) . Analogues with electron-donating groups (e.g., methoxy) show upfield shifts in aromatic regions (δ 6.8–7.2 ppm) .
- IR Spectroscopy : A strong C≡N stretch at ~2190 cm⁻¹ and C=O at ~1680 cm⁻¹ are consistent across derivatives .
- Melting Points : Higher m.p. in nitro-substituted derivatives (e.g., 224–226°C for 2-nitrophenyl analogue) due to stronger dipole interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via a three-component reaction involving cyclohexane-1,3-dione, 4-nitrobenzaldehyde, and malononitrile derivatives. Catalysts like DMAP in ethanol under reflux (353 K for 6 hours) yield ~62.5% crystallized product after recrystallization . Variations in substituents (e.g., methyl, trifluoromethyl) require adjusting solvent polarity and reaction time to optimize yields .
Q. How is the crystal structure of this compound characterized, and what are its key crystallographic parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the nitro-substituted derivative, triclinic crystal systems (space group P1) are common, with unit cell parameters such as a = 8.59 Å, b = 8.74 Å, c = 11.07 Å, and angles α = 72.6°, β = 70.1°, γ = 80.0° . Hydrogen bonding (N–H⋯N/O) stabilizes corrugated layers parallel to the bc plane .
Q. What spectroscopic techniques are critical for verifying the compound’s structure?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm nitrile (C≡N) stretches at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.
- NMR : ¹H NMR shows aromatic protons (δ 7.5–8.2 ppm) and cyclohexenone protons (δ 1.2–2.8 ppm).
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching m/z 351.35 (C₁₈H₁₇N₃O₄) .
Advanced Research Questions
Q. How do substituents (e.g., nitro, methyl) influence the compound’s reactivity and conformational stability?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the pyran ring, favoring nucleophilic attacks. Substituent steric effects alter dihedral angles (e.g., 64.06° for methylphenyl derivatives) and intermolecular interactions, impacting solubility and crystallization . Computational DFT studies (e.g., Gaussian 09) model charge distribution and frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictory data in spectral vs. crystallographic analyses?
- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, β-amyloid) identifies key binding residues. Pharmacophore modeling (Discovery Studio) prioritizes substituents (e.g., -CF₃, -Br) for improved binding affinity. MD simulations (GROMACS) assess stability over 100 ns trajectories .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Asymmetric catalysis (e.g., organocatalysts like proline derivatives) achieves enantioselectivity. Monitor chiral purity via HPLC (Chiralpak AD-H column) and optimize solvent systems (e.g., ethanol/water) to prevent racemization during crystallization .
Key Research Findings
- The nitro group enhances π-π stacking with aromatic residues in enzyme active sites, correlating with antimicrobial activity .
- Sofa conformations in the fused cyclohexenone-pyran ring system reduce steric strain, stabilizing the crystal lattice .
- Substituent polarity inversely correlates with solubility in non-polar solvents (e.g., hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
